molecular formula C13H16FN B2467460 1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287287-45-8

1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2467460
CAS No.: 2287287-45-8
M. Wt: 205.276
InChI Key: KQTJKEFBCPRKTE-UHFFFAOYSA-N
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Description

This compound is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Synthesis Analysis

After more than 20 years of trials, a practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . The synthesis involves the use of a strain-release addition of carbenes to bicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, which is a symmetrical and rigid three-dimensional structure . This core is substituted with a fluorophenyl group .

Future Directions

Bicyclo[1.1.1]pentanes, including fluoro-substituted versions, are gaining increasing interest in the pharmaceutical industry and materials science . The number of BCP-containing molecules is growing dramatically every year , indicating a promising future for these compounds in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-15-9-12-6-13(7-12,8-12)10-4-2-3-5-11(10)14/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTJKEFBCPRKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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